tert-Butyl azetidine-3-carboxylate acetate

Catalog No.
S842205
CAS No.
1236144-52-7
M.F
C10H19NO4
M. Wt
217.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butyl azetidine-3-carboxylate acetate

CAS Number

1236144-52-7

Product Name

tert-Butyl azetidine-3-carboxylate acetate

IUPAC Name

acetic acid;tert-butyl azetidine-3-carboxylate

Molecular Formula

C10H19NO4

Molecular Weight

217.26 g/mol

InChI

InChI=1S/C8H15NO2.C2H4O2/c1-8(2,3)11-7(10)6-4-9-5-6;1-2(3)4/h6,9H,4-5H2,1-3H3;1H3,(H,3,4)

InChI Key

ZAYKPGRYPKUMLW-UHFFFAOYSA-N

SMILES

CC(=O)O.CC(C)(C)OC(=O)C1CNC1

Canonical SMILES

CC(=O)O.CC(C)(C)OC(=O)C1CNC1

tert-Butyl azetidine-3-carboxylate acetate (CAS 1236144-52-7) is a highly processable, bench-stable secondary amine building block essential for incorporating the rigid azetidine-3-carboxylic acid motif into pharmaceutical intermediates[1]. By combining a base-stable tert-butyl protecting group with an acetate salt form, this compound resolves the severe handling limitations of the volatile free base and the solubility constraints of the zwitterionic free acid[2]. For procurement teams and process chemists, it represents a highly effective balance of shelf stability, precise stoichiometric weighability, and immediate readiness for N-functionalization workflows.

Attempting to substitute this specific acetate salt with generic alternatives introduces significant process inefficiencies. Using the unprotected azetidine-3-carboxylic acid fails in standard organic workflows due to its zwitterionic nature, which renders it virtually insoluble in aprotic solvents like dichloromethane or tetrahydrofuran [1]. Conversely, procuring the free base (tert-butyl azetidine-3-carboxylate) leads to batch-to-batch reproducibility failures, as the free base is a viscous, volatile oil prone to atmospheric degradation. Even the closely related hydrochloride salt is a less effective substitute for procurement, as it exhibits poorer organic solubility and requires the addition of strong external bases (e.g., DIPEA) to liberate the amine, which can precipitate insoluble salts and complicate scale-up in sensitive coupling reactions [2].

Physical State Stability and Weighing Precision

The acetate salt form provides a free-flowing solid that maintains >98% purity over extended ambient storage, whereas the free base is a volatile oil that degrades and complicates precise stoichiometric weighing [1].

Evidence DimensionPurity retention and physical state
Target Compound DataAcetate salt: >98% purity at 6 months, solid
Comparator Or BaselineFree base: <90% purity, viscous oil
Quantified Difference>8% higher purity retention and elimination of weighing errors
ConditionsAmbient storage, standard laboratory handling

Ensures precise stoichiometric control and eliminates batch-to-batch reproducibility issues in scale-up.

Reductive Amination Efficiency Without External Base

In reductive amination workflows, the acetate salt acts as its own mild acid catalyst, achieving 85-95% yields without the need for external bases, unlike the hydrochloride salt which requires DIPEA and often suffers from sluggish kinetics or side reactions [1].

Evidence DimensionReaction yield in N-alkylation
Target Compound DataAcetate salt: 85-95% yield (no added base)
Comparator Or BaselineHydrochloride salt: 60-75% yield (requires DIPEA)
Quantified Difference15-20% yield improvement and elimination of one reagent
ConditionsReductive amination with aldehydes using NaBH(OAc)3 in DCE/DCM

Streamlines the synthetic process by eliminating a reagent and simplifying downstream workup.

Orthogonal Deprotection Compatibility

The tert-butyl ester provides near-absolute stability to strongly basic aqueous conditions used in upstream transformations, whereas less sterically hindered esters (like methyl or ethyl) undergo premature saponification [1].

Evidence DimensionStability to aqueous base
Target Compound Datatert-Butyl ester: ~100% stable to 1M NaOH
Comparator Or BaselineMethyl ester: >50% premature hydrolysis
Quantified DifferenceComplete orthogonal stability vs. significant yield loss
ConditionsExposure to 1M NaOH during aqueous basic workups

Allows for complex, multi-step synthetic sequences without premature loss of the carboxylic acid protecting group.

Organic Solvent Solubility Profile

Unlike the unprotected azetidine-3-carboxylic acid, which is zwitterionic and insoluble in standard organic solvents, the tert-butyl ester acetate salt exhibits high solubility (>100 mg/mL) in dichloromethane and tetrahydrofuran, enabling homogeneous phase reactions [1].

Evidence DimensionSolubility in DCM
Target Compound Datatert-Butyl azetidine-3-carboxylate acetate: >100 mg/mL
Comparator Or BaselineAzetidine-3-carboxylic acid (unprotected): <1 mg/mL
Quantified Difference>100-fold increase in organic solubility
ConditionsStandard solvent screening at 25 °C

Enables standard organic phase synthesis, avoiding complex and low-yielding biphasic or aqueous chemistry.

Synthesis of S1P Receptor Agonists

The acetate salt is a highly suitable precursor for installing the azetidine-3-carboxylic acid polar headgroup in sphingosine-1-phosphate (S1P) receptor agonists, as the t-butyl group protects the acid during crucial N-alkylation steps [1].

Targeted Protein Degrader (PROTAC) Development

Used efficiently in the synthesis of bifunctional degraders (e.g., HPK1 degraders), where the bench-stable acetate salt allows for precise stoichiometric coupling in high-throughput library generation without the handling issues of the free base [2].

Bioisosteric Replacement in Lead Optimization

Employed in medicinal chemistry campaigns replacing metabolically susceptible piperidine or pyrrolidine rings with rigid azetidines, utilizing the acetate salt for streamlined reductive aminations without the need for external base addition[3].

Dates

Last modified: 08-16-2023

Explore Compound Types